4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Description
4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core linked to a pyrimidine ring, a piperazine moiety, and a morpholine group. This structure is designed to optimize interactions with biological targets, particularly kinases, through its planar aromatic systems and hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-[6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-2-22-26-4-3-19-18(15(1)26)25-7-5-23(6-8-25)16-13-17(21-14-20-16)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQUAPBCBQILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperazine ring. The pyrimidine ring is then synthesized and attached to the piperazine ring. Finally, the morpholine ring is introduced to complete the synthesis.
Common reagents used in these reactions include various halogenated compounds, amines, and catalysts such as palladium or copper. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated solvents, acids, bases, and metal catalysts. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Structural Characteristics
The compound features a morpholine ring connected to a pyrimidine core , which is further substituted with a pyrazolo[1,5-a]pyrazine moiety. This structural arrangement allows for multiple interaction sites with biological targets, enhancing its potential as a therapeutic agent.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by targeting various cellular pathways. It has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of specific kinases involved in cell signaling pathways. Studies have demonstrated its potential to interfere with the activity of protein kinases, which play essential roles in various cellular processes, including growth and differentiation .
Receptor Modulation
The interactions of 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine with receptors involved in neurotransmission have also been investigated. Its ability to modulate receptor activity suggests potential applications in treating neurological disorders .
Case Studies and Findings
| Study | Objective | Findings |
|---|---|---|
| Study on CDK2 Inhibition | Evaluate anticancer effects | Demonstrated significant cytotoxicity against MCF-7 and HCT-116 cells through CDK2 inhibition . |
| Kinase Interaction Analysis | Assess enzyme inhibition | Identified interactions with various kinases, indicating potential for developing targeted cancer therapies . |
| Receptor Activity Modulation | Investigate neurological applications | Showed promise as a modulator for neurotransmitter receptors, suggesting implications for treating anxiety and depression . |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from basic precursors. Common methods include:
- Cyclization Reactions : Formation of the pyrazolo[1,5-a]pyrazine structure.
- Piperazine Substitution : Incorporation of the piperazine moiety into the pyrimidine framework.
- Morpholine Attachment : Finalizing the structure by attaching the morpholine ring under controlled conditions.
These synthetic routes are optimized for yield and purity to support further research and potential industrial applications .
Mechanism of Action
The mechanism of action of 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
- Target Compound : Contains a pyrazolo[1,5-a]pyrazine core, which introduces an additional nitrogen atom compared to pyrazolo[1,5-a]pyrimidine derivatives. This modification may alter electronic density and binding specificity .
- Analog Example: DMH1 (4-(6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline) has a pyrazolo[1,5-a]pyrimidine core and exhibits >98% purity and selective VEGF inhibition .
Piperazine Substituents
- Target Compound : Features a pyrazolo[1,5-a]pyrazin-4-yl group on the piperazine ring.
- Analog Example : Compound 32 () substitutes piperazine with a 4-methoxyphenyl group, enhancing lipophilicity and yielding 81% synthetic efficiency .
- Impact : Bulky substituents (e.g., tert-butyl in compound 41, ) improve metabolic stability but may reduce solubility .
Morpholine vs. Quinoline Moieties
- Target Compound : Terminates with a morpholine group, which enhances solubility and bioavailability.
- Analog Example: DMH2 replaces morpholine with a quinoline group, increasing molecular weight (452.2 vs. ~489 for the target compound) and altering selectivity profiles .
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
*Calculated based on HRMS data from (C27H36N8O: 489.3088).
Structure-Activity Relationship (SAR) Insights
Biological Activity
The compound 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis, and relevant case studies.
Structural Characteristics
This compound features a morpholine ring linked to a pyrimidine core, which is further substituted with a pyrazolo[1,5-a]pyrazine moiety and a piperazine group. Its unique structure positions it as a candidate for various therapeutic applications, especially in oncology.
Kinase Inhibition
Research indicates that compounds with similar structural frameworks have been effective as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to apoptosis in cancer cells, making such compounds promising candidates for cancer therapy .
Anticancer Potential
Several studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, derivatives have shown significant activity against various cancer cell lines, demonstrating IC50 values that suggest potent antiproliferative effects . The mechanism of action typically involves the disruption of signaling pathways essential for tumor growth and survival.
Study on Anticancer Activity
A notable study evaluated the effects of a series of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. Among them, compounds similar to our target compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating strong biological activity . The study also assessed cytotoxicity against human embryonic kidney cells (HEK-293), revealing low toxicity profiles for the most active compounds.
The mechanism by which these compounds exert their effects involves competitive inhibition of CDKs, leading to cell cycle arrest and subsequent apoptosis. This was confirmed through docking studies that illustrated favorable interactions between the compounds and their molecular targets .
Synthesis and Optimization
The synthesis of This compound typically involves multiple synthetic steps, including the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization at various positions on the piperazine and pyrimidine rings. Optimization of reaction conditions is crucial for enhancing yield and purity .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Morpholine + Pyrazolo[1,5-a]pyrazine + Piperazine | Kinase inhibitor; anticancer |
| PCLX001 | N-myristoyltransferase inhibitor | Anti-cancer properties |
| Tildacerfont | Corticotropin-releasing factor receptor antagonist | Neuroendocrine modulation |
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
Answer:
The pyrazolo[1,5-a]pyrazine moiety is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using arylboronic acids and halogenated precursors under inert atmospheres (e.g., argon) is effective. Key steps include:
- Step 1: Activation of the pyrazine ring using K₂CO₃ in DMF at 80°C to introduce morpholine or piperazine substituents .
- Step 2: Regioselective alkylation or arylation at the 4-position of pyrazolo[1,5-a]pyrazine using 4-(2-chloroethyl)morpholine HCl or aryl halides, optimized with PdCl₂(PPh₃)₂ catalysts .
- Validation: Monitor reaction progress via TLC and confirm regiochemistry using ¹H NMR (e.g., distinguishing N1 vs. N3 substitution patterns) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR: Assign proton environments (e.g., morpholine OCH₂ vs. piperazine NCH₂) and verify coupling patterns. For pyrazolo[1,5-a]pyrazine derivatives, aromatic protons appear as distinct doublets (δ 7.5–8.5 ppm) .
- IR Spectroscopy: Identify carbonyl stretches (if present) and amine/pyrazine vibrations (e.g., C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns, particularly for distinguishing regioisomers .
Advanced: How can researchers address low regioselectivity during alkylation of pyrazolo[1,5-a]pyrazine?
Answer:
Low regioselectivity in alkylation (e.g., N1 vs. N3 substitution) is common due to similar electronic environments. Mitigation strategies include:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and favor N1 substitution .
- Catalytic Systems: Employ PdCl₂dppf·DCM with bis(pinacolato)diborane to enhance selectivity for cross-coupling at the 4-position .
- Computational Modeling: Pre-screen substituent effects using DFT calculations to predict reactive sites .
Advanced: How should conflicting NMR data (e.g., tautomerism) be resolved?
Answer:
Pyrazolo[1,5-a]pyrazine derivatives may exhibit tautomerism, leading to ambiguous NMR signals. Solutions include:
- Variable Temperature NMR: Perform experiments at low temperatures (−40°C) to slow tautomer interconversion and resolve splitting .
- Deuteration Studies: Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra .
- X-ray Crystallography: Resolve absolute configuration and confirm tautomeric forms .
Advanced: What purification methods are optimal for isolating this compound from by-products?
Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., 5–10% MeOH in CH₂Cl₂) to separate morpholine and pyrimidine derivatives. Monitor fractions by LC-MS .
- Recrystallization: Optimize solvent pairs (e.g., acetonitrile/water) based on solubility differences between the target compound and alkylation by-products (e.g., parasubstituted cyanomethyl benzoates) .
- HPLC-PDA: Employ reverse-phase C18 columns for final purity assessment (>95%) .
Advanced: How can reaction yields be improved for the piperazine-pyrimidine coupling step?
Answer:
- Catalyst Loading: Increase PdCl₂(PPh₃)₂ to 15 mol% to enhance turnover in Suzuki-Miyaura couplings .
- Microwave Assistance: Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yields >80% .
- Protecting Groups: Temporarily protect morpholine oxygen with PMB (para-methoxybenzyl) to prevent side reactions during coupling .
Advanced: How are unexpected by-products (e.g., pyrazolo[4,3-d]pyrimidines) characterized and minimized?
Answer:
- By-product Identification: Use HRMS and 2D NMR (COSY, HSQC) to differentiate pyrazolo[4,3-d]pyrimidines (C5 substitution) from the target .
- Reaction Monitoring: Track intermediates via in situ IR to detect premature cyclization.
- Base Selection: Replace NaH with DBU (1,8-diazabicycloundec-7-ene) to suppress nucleophilic side reactions .
Advanced: What thermal stability considerations are critical for storage?
Answer:
- DSC/TGA Analysis: Pyrazolo[1,5-a]pyrazine derivatives decompose above 250°C. Store at −20°C under argon to prevent oxidation .
- Hygroscopicity: Morpholine and piperazine moieties absorb moisture; use desiccants (e.g., silica gel) in storage vials .
Advanced: How can biological activity assays be designed for kinase inhibition studies?
Answer:
- Target Selection: Prioritize kinases with ATP-binding pockets (e.g., AMPK) due to structural mimicry of the pyrimidine-morpholine core .
- Assay Conditions: Use fluorescence polarization (FP) assays with FITC-labeled ATP analogs. IC₅₀ values <100 nM indicate potent inhibition .
- Metabolite Screening: Identify hydroxylated metabolites (e.g., 2-hydroxyethylpiperazine derivatives) using LC-MS/MS to assess pharmacokinetics .
Advanced: What computational tools predict binding affinity for structure-activity relationship (SAR) studies?
Answer:
- Docking Software: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase active sites. Focus on hydrogen bonds between morpholine oxygen and conserved residues (e.g., Glu-96 in AMPK) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of piperazine-pyrimidine conformations .
- QSAR Models: Train regression models using descriptors like LogP and polar surface area to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
